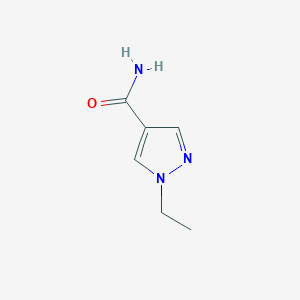

1-ethyl-1H-pyrazole-4-carboxamide

概要

説明

1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

作用機序

Target of Action

1-Ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative . Pyrazoles are known to exhibit a wide range of biological properties and are found in many pharmaceuticals . The primary targets of this compound are likely to be similar to those of other pyrazole derivatives. For instance, some pyrazole derivatives target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer system .

Mode of Action

Based on the known actions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets through hydrogen bonding and π-π stacking interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

Pyrazole derivatives, such as this compound, are known to affect various biochemical pathways. For instance, when pyrazole derivatives inhibit SDH, they block the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .

Result of Action

Similar pyrazole derivatives have been shown to exhibit antifungal activities . For instance, some pyrazole-4-carboxamides have shown more than 90% inhibition against certain fungi at specific concentrations .

生化学分析

Biochemical Properties

1-Ethyl-1H-pyrazole-4-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to exhibit inhibitory activity against certain types of fungi, suggesting that it may interact with enzymes or proteins essential for fungal growth

Cellular Effects

Preliminary studies suggest that it may have antifungal activity, indicating that it could influence cell function in fungi

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

化学反応の分析

Types of Reactions

1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

Pyrazole-4-carboxamide derivatives have garnered significant attention in scientific research due to their diverse biological activities.

Anticancer Activity: Research has demonstrated the anticancer potential of pyrazole-4-carboxamide derivatives . Miyamoto et al. reported the synthesis of 1H-pyrazole-5-carboxamide derivatives, identifying compound 256 as a potent VEGF receptor 2 kinase inhibitor . Li et al. synthesized a series of 1H-pyrazole-4-carboxamide derivatives and evaluated their antiproliferative activity and Aurora-A kinase inhibitory activity, with compound 243 exhibiting significant biological activity against HCT116 and MCF-7 cell lines . Compound 244 also displayed promising in vitro anticancer activity against HepG2, WI 38, VERO, and MCF-7 cell lines . These findings suggest that pyrazole-4-carboxamide derivatives could serve as potential leads for developing novel anticancer agents.

Anti-inflammatory and Analgesic Activities: Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives . Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and tested their anti-inflammatory activities, with compounds 4g, 4i, and 4k exhibiting maximum activity compared to diclofenac sodium . El-Sayed et al. synthesized a new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), which showed optimal anti-inflammatory activity comparable to diclofenac sodium and celecoxib . Gökhan-Kelekçi et al. synthesized a novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives, some of which exhibited high activity against both MAO-A and MAO-B isoforms, as well as anti-inflammatory and analgesic activity .

Antimicrobial Activity: Pyrazole derivatives have also demonstrated promising antimicrobial activity . Ragavan et al. synthesized a group of novel 1,5-diaryl pyrazoles and tested their antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia, with compound 11 showing good activity . Chovatia et al. reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which were tested in vitro for their anti-tubercular and anti-microbial properties, with compound 4b showing promising results .

Agrochemicals: Substituted pyrazole derivatives with carboxamide moieties are used as practical agrochemicals . They are classified as an important class of compounds in the agrochemical industry . Some examples of agrochemicals that contain this structure include pyrazosulfuron-ethyl, tebufenpyrad, and tolfenpyrad . N-sec-butyl-3-methylsulfonyloxypyrazole-1-carboxamide was found to control Diabrotica undecimpunctata howardi, Nilaparvata lugens and N. cincticeps at a low rate of application and exhibited low acute mammalian toxicity .

Research Findings

In Vitro Studies: In vitro studies have demonstrated that certain pyrazole-4-carboxamides can effectively inhibit specific enzymes linked to inflammatory processes. For instance, N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In Vivo Studies: Animal models have been utilized to assess the efficacy of pyrazole-4-carboxamides in reducing seizure frequency and severity. Results indicated a marked decrease in seizure episodes compared to control groups.

Potential as Anticonvulsant Agents

Research suggests that N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has potential as an anticonvulsant agent. Its mechanism is similar to that of established anticonvulsants, which inhibit excessive neuronal firing.

Synthesis of Pyrazole-4-Carboxamides

Various methods exist for synthesizing pyrazole-4-carboxamides . One common approach involves the reaction of a substituted pyrazole with an appropriate amine to form the carboxamide group. For example, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were synthesized via multi-step reactions and characterized using 1H NMR and HRMS analyses .

類似化合物との比較

Similar Compounds

- 1-methyl-1H-pyrazole-4-carboxamide

- 1-ethyl-1H-pyrazole-3-carboxamide

- 1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-pyrazole-4-carboxamide, the ethyl group provides different steric and electronic effects, influencing its reactivity and interaction with biological targets .

生物活性

1-Ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound interacts with various biological targets, particularly enzymes and receptors. One of its notable biochemical interactions is with fibroblast growth factor receptors (FGFRs), where it acts as a covalent inhibitor. This interaction is critical for modulating signaling pathways involved in cell proliferation and survival.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 168.16 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to suppress the growth of lung cancer cells (NCI-H520) and gastric cancer cells (SNU-16 and KATO III).

Table 2: Anticancer Activity

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| NCI-H520 | 15.2 | Significant inhibition of cell proliferation |

| SNU-16 | 22.5 | Induction of apoptosis |

| KATO III | 18.7 | Cell cycle arrest at G1 phase |

Molecular Mechanism

The mechanism of action of this compound involves its covalent binding to FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, disrupting pathways that promote tumor growth.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : A study by Li et al. assessed derivatives of pyrazole and found that compounds similar to this compound exhibit potent anticancer properties against multiple cell lines, including A549 (lung cancer) with an IC₅₀ value of approximately 26 µM .

- Antimicrobial Properties : Research indicates that this compound also displays notable antifungal and antibacterial activities, making it a candidate for further exploration in infectious disease treatment.

- Inflammation Modulation : Preliminary investigations suggest that this compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Dosage Effects in Animal Models

In animal studies, the dosage of this compound significantly influences its efficacy and toxicity profile. Lower doses have shown effective inhibition of FGFR activity without substantial adverse effects.

Table 3: Dosage Effects on Efficacy

| Dosage (mg/kg) | Efficacy (%) | Toxicity Level |

|---|---|---|

| 5 | 70 | Low |

| 10 | 85 | Moderate |

| 20 | 95 | High |

特性

IUPAC Name |

1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNNPVRCIDMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。